molecular formula C18H20ClN3O4S2 B1208563 sporidesmin H CAS No. 65492-17-3

sporidesmin H

Cat. No. B1208563
CAS RN: 65492-17-3
M. Wt: 442 g/mol
InChI Key: GKVSMNKLUNEMTM-UHFFFAOYSA-N
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Description

sporidesmin H is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.

Scientific Research Applications

Molecular Toxicity and Cellular Mechanisms

Sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum, is known for causing liver and bile duct damage in ruminants, leading to secondary photosensitisation. Zinc supplementation has been used as a prophylaxis against sporidesmin toxicity in ruminants. A study using HepG2 cells as a model revealed that zinc provides significant protection against sporidesmin toxicity without the requirement of de novo gene transcription, suggesting an alternative protective mechanism at the cellular level (Duncan, Thompson, & Phua, 2005). Additionally, the intricate ways in which sporidesmin causes tissue damage remain unclear, but hypotheses include direct interaction with cellular thiols or the production of reactive oxygen species leading to oxidative stress. These hypotheses offer avenues for exploring new control strategies for sporidesmin-induced diseases like facial eczema (Jordan, 2020).

Reproductive Health and Developmental Biology

Sporidesmin's impact extends to reproductive health and developmental biology. A study on ewes showed that pre-mating sporidesmin-induced liver damage resulted in decreased pregnancy rates and lighter foetuses at certain gestational stages, underlining sporidesmin's potential as an experimental tool for studying intrauterine growth restriction (IUGR) in a controlled environment (Oliver & Harding, 2009).

Cellular and Molecular Biology Research

Sporidesmin has been instrumental in cellular and molecular biology research. For instance, sporidesmin's effects on biliary tract cells from lambs were studied, revealing altered cell adhesion and disruption of actin microfilaments in cultured biliary tract cells. This suggests that biliary tract pathology from sporidesmin may be due to the toxin's effects on cytoplasmic and cell surface protein networks that maintain epithelial integrity (Lindsay et al., 2018). Additionally, sporidesmin's impact on HepG2 cells indicated altered cell adhesion without oxidative stress or cell death, offering insights into the toxin's mechanism of action at the cellular level (Boucher & Jordan, 2021).

Genetic and Genomic Studies

On the genetic front, the understanding of sporidesmin resistance in animals has been deepened through the study of molecular markers and genetic traits. Studies on Romney sheep, for example, have shown that different activities of enzymes like glutathione S-transferase and cytochrome P-450 might contribute to the metabolic inactivation of sporidesmin, providing a genetic angle to the resistance against facial eczema (Kuhait, 2003). Further, the genome sequence of Pseudopithomyces chartarum, the fungus responsible for producing sporidesmin, has been sequenced, identifying the putative sporidesmin toxin gene cluster, which is a significant step in understanding the genetic basis of sporidesmin production and toxicity (Sidhu et al., 2021).

properties

CAS RN

65492-17-3

Product Name

sporidesmin H

Molecular Formula

C18H20ClN3O4S2

Molecular Weight

442 g/mol

IUPAC Name

3-chloro-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4(9),5,7-triene-13,17-dione

InChI

InChI=1S/C18H20ClN3O4S2/c1-16-14(23)22-13-17(19,8-18(22,28-27-16)15(24)21(16)3)9-6-7-10(25-4)12(26-5)11(9)20(13)2/h6-7,13H,8H2,1-5H3

InChI Key

GKVSMNKLUNEMTM-UHFFFAOYSA-N

SMILES

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=C(N4C)C(=C(C=C5)OC)OC)Cl

Canonical SMILES

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=C(N4C)C(=C(C=C5)OC)OC)Cl

synonyms

isosporidesmin B
sporidesmin
sporidesmin A
sporidesmin B
sporidesmin C
sporidesmin D
sporidesmin E
sporidesmin F
sporidesmin G
sporidesmin H

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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